An In-depth Technical Guide to Omecamtiv Mecarbil: A Selective Cardiac Myosin Activator
An In-depth Technical Guide to Omecamtiv Mecarbil: A Selective Cardiac Myosin Activator
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Omecamtiv mecarbil (OM) is a first-in-class, selective small-molecule activator of cardiac myosin, the motor protein responsible for cardiac muscle contraction.[1][2] Developed for the treatment of heart failure with reduced ejection fraction (HFrEF), it represents a novel therapeutic approach by directly targeting the contractile machinery of the heart.[2][3] Unlike traditional inotropic agents that modulate intracellular calcium concentrations, omecamtiv mecarbil enhances cardiac contractility by increasing the number of myosin heads bound to actin during systole, thereby prolonging the systolic ejection time without increasing myocardial oxygen consumption.[4] This guide provides a comprehensive overview of its mechanism of action, a summary of key quantitative data from preclinical and clinical trials, detailed experimental methodologies, and visual diagrams of its functional pathways.
Core Mechanism of Action
Omecamtiv mecarbil enhances cardiac sarcomere function through a unique allosteric mechanism. The process of cardiac muscle contraction is driven by the cyclical interaction of myosin and actin, fueled by the hydrolysis of ATP (the cross-bridge cycle). OM selectively binds to the catalytic domain of cardiac myosin. This binding event accelerates the rate-limiting step of the cross-bridge cycle: the transition of the actin-myosin complex from a weakly bound to a strongly bound, force-producing state.
Specifically, omecamtiv mecarbil stabilizes the pre-powerstroke state and increases the rate of phosphate (Pi) release from the myosin-ADP-Pi complex. This action increases the number of myosin heads actively engaged with the actin filament at any given time and prolongs the duration of their interaction. The clinical result is an increase in the duration of systole, leading to improved stroke volume and ejection fraction, without altering intracellular calcium or cAMP levels. This mechanism avoids the adverse arrhythmogenic effects and increased myocardial oxygen demand associated with conventional inotropes.
Caption: Mechanism of Omecamtiv Mecarbil on the Cross-Bridge Cycle.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic, preclinical, and clinical trial data for omecamtiv mecarbil.
Table 1: Pharmacokinetic Properties of Omecamtiv Mecarbil
| Parameter | Value | Source Population | Citation |
| Oral Absorption Half-life | 0.62 hours | Healthy Volunteers & HF Patients | |
| Absolute Bioavailability | ~90% | Healthy Volunteers & HF Patients | |
| Elimination Half-life | ~18.5 - 33 hours | Healthy Volunteers & HF Patients | |
| Plasma Clearance | 11.7 L/h | Healthy Subjects & HF Patients | |
| Plasma Protein Binding | ~82% | Human | |
| Mean Max. Concentration (Cmax) | 200 (SD 71) ng/mL | COSMIC-HF (25 mg BID) | |
| Mean Max. Concentration (Cmax) | 318 (SD 129) ng/mL | COSMIC-HF (PK-Titrated) |
Table 2: Key Preclinical Efficacy Data
| Parameter | Effect of Omecamtiv Mecarbil | Model | Citation |
| ATP Hydrolysis Equilibrium | Increased constant from 2.4 to 6 | Porcine Ventricular Heavy Meromyosin | |
| Phosphate Dissociation | 4-fold increase in the amplitude of the fast phase | Porcine Ventricular Heavy Meromyosin | |
| In Vitro Motility | 14-fold decrease in unloaded shortening velocity | Porcine Ventricular Heavy Meromyosin | |
| Actin-Activated ATPase | >4-fold decrease in Vmax; 30-fold decrease in K-ATPase | Recombinant Human β-cardiac Myosin | |
| Stroke Volume | 44% increase | Conscious Dogs with Myocardial Infarction | |
| Cardiac Output | 22% increase | Conscious Dogs with Myocardial Infarction |
Table 3: Summary of Major Clinical Trial Results (COSMIC-HF & GALACTIC-HF)
| Trial | Parameter | Omecamtiv Mecarbil Group | Placebo Group | Result (vs. Placebo) | Citation |
| COSMIC-HF | Systolic Ejection Time | - | - | +25 ms (p<0.0001) | |
| Stroke Volume | - | - | +3.6 mL (p=0.0217) | ||
| LV End-Systolic Diameter | - | - | -1.8 mm (p=0.0027) | ||
| Heart Rate | - | - | -3.0 bpm (p=0.0070) | ||
| NT-proBNP | - | - | -970 pg/mL (p=0.0069) | ||
| GALACTIC-HF | Primary Endpoint ¹ | 37.0% event rate | 39.1% event rate | HR: 0.92 (95% CI: 0.86-0.99, p=0.0252) | |
| CV Death | - | - | No significant reduction | ||
| Primary Endpoint (SBP ≤100 mmHg) | - | - | HR: 0.81 (95% CI: 0.70-0.94) | ||
| Primary Endpoint (Severe HF) ² | - | - | HR: 0.80 (95% CI: 0.71-0.90) | ||
| ¹ Primary Endpoint: Composite of cardiovascular (CV) death or first heart failure event. | |||||
| ² Severe HF defined by post-hoc analysis criteria. |
Experimental Protocols
In Vitro Myosin ATPase Activity Assay
This assay is fundamental to identifying and characterizing cardiac myosin activators.
-
Objective: To measure the rate of ATP hydrolysis by purified cardiac myosin in the presence and absence of the test compound.
-
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis over time. A common method is the colorimetric malachite green assay, which forms a colored complex with free phosphate.
-
Methodology:
-
Protein Purification: Human β-cardiac myosin subfragment 1 (the motor domain) is expressed and purified.
-
Reaction Mixture: Purified myosin is incubated in a reaction buffer (e.g., Tris buffer, pH 7.4) containing MgCl₂, KCl, and actin.
-
Initiation: The reaction is initiated by adding a known concentration of purified, low-phosphate ATP. Assays are run with a dose-range of omecamtiv mecarbil or vehicle control.
-
Quenching: At various time points, the reaction is stopped by adding a quenching solution (e.g., acid).
-
Detection: PiColorLock™ Gold reagent (an improved malachite green formulation) is added to the quenched reaction. The mixture develops a color proportional to the amount of free phosphate.
-
Quantification: The absorbance is read using a spectrophotometer (typically between 590-660 nm) and compared to a phosphate standard curve to determine the rate of ATPase activity (Vmax) and the actin concentration required for half-maximal activity (K-ATPase).
-
In Vitro Motility Assay
This assay visualizes the direct effect of compounds on the motor function of myosin.
-
Objective: To measure the velocity of actin filaments propelled by surface-adhered myosin.
-
Principle: The assay reconstructs the fundamental contractile event in a simplified system. Myosin heads are fixed to a surface, and fluorescently labeled actin filaments are observed moving across this surface in the presence of ATP.
-
Methodology:
-
Surface Preparation: A nitrocellulose-coated coverslip is prepared in a flow cell.
-
Myosin Adhesion: Purified cardiac heavy meromyosin is infused into the flow cell and allowed to adhere to the surface.
-
Blocking: Unoccupied surface sites are blocked with bovine serum albumin (BSA) to prevent non-specific binding of actin.
-
Actin Infusion: Rhodamine-phalloidin labeled actin filaments are introduced into the flow cell.
-
Activation: A final "motility buffer" containing ATP, an oxygen-scavenging system (to prevent photobleaching), and the test compound (omecamtiv mecarbil) or vehicle is infused.
-
Visualization & Analysis: The movement of the fluorescent actin filaments is recorded using a total internal reflection fluorescence (TIRF) microscope. The velocity of individual filaments is tracked and averaged to determine the effect of the compound on unloaded shortening velocity.
-
Caption: Drug Development Workflow for Omecamtiv Mecarbil.
GALACTIC-HF Clinical Trial Protocol
-
Objective: To determine if omecamtiv mecarbil could reduce the risk of cardiovascular death or heart failure events in patients with chronic HFrEF.
-
Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, event-driven trial.
-
Patient Population: 8,256 patients with symptomatic chronic heart failure (NYHA class II-IV), LVEF ≤35%, and elevated natriuretic peptides. Patients were either currently hospitalized for heart failure or had a recent history of hospitalization or an emergency department visit for heart failure.
-
Intervention: Patients were randomized 1:1 to receive either oral omecamtiv mecarbil (25 mg, 37.5 mg, or 50 mg twice daily, with dose adjusted based on plasma concentration) or placebo, in addition to standard-of-care therapy.
-
Primary Endpoint: A composite of the time to the first heart failure event (hospitalization or other urgent treatment for heart failure) or cardiovascular death.
-
Secondary Endpoints: Included time to cardiovascular death, change in Kansas City Cardiomyopathy Questionnaire (KCCQ) total symptom score, time to first heart failure hospitalization, and time to all-cause death.
-
Follow-up: The median follow-up duration was 21.8 months.
Concluding Summary
Omecamtiv mecarbil is a pioneering cardiac myosin activator that directly enhances myocardial contractility by modulating the actin-myosin cross-bridge cycle. Its mechanism, which is independent of intracellular calcium fluxes, distinguishes it from previous classes of inotropic agents and may offer a more favorable safety profile. Preclinical studies confirmed its selective action and ability to improve cardiac function. Large-scale clinical trials, notably GALACTIC-HF, have demonstrated a modest but statistically significant reduction in the primary composite endpoint of heart failure events or cardiovascular death in patients with HFrEF, with more pronounced benefits observed in patients with more severe disease. The data and methodologies presented in this guide underscore the potential of direct myosin activation as a targeted therapeutic strategy in heart failure.
References
- 1. Omecamtiv Mecarbil: A Novel Mechanistic and Therapeutic Approach to Chronic Heart Failure Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic and structural basis for activation of cardiac myosin force production by omecamtiv mecarbil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytokinetics Announces Start of COMET-HF, Testing Omecamtiv Mecarbil in Patients with Symptomatic Heart Failure with Severely Reduced Ejection Fraction | Duke Clinical Research Institute [dcri.org]
- 4. Omecamtiv mecarbil - Wikipedia [en.wikipedia.org]
